molecular formula C10H11Cl2N B1309400 Cyclopropyl-(2,4-dichloro-benzyl)-amine CAS No. 892568-95-5

Cyclopropyl-(2,4-dichloro-benzyl)-amine

Cat. No.: B1309400
CAS No.: 892568-95-5
M. Wt: 216.1 g/mol
InChI Key: ISNLISSGALOLGC-UHFFFAOYSA-N
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Description

Cyclopropyl-(2,4-dichloro-benzyl)-amine is a useful research compound. Its molecular formula is C10H11Cl2N and its molecular weight is 216.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Direct Cyclopropyl Transfer Reactions

A significant advancement in the field involves the development of methods for direct cyclopropyl transfer to nitrogen atoms within heterocycles or amides. Gagnon et al. (2007) introduced an expedient method for the N-cyclopropylation of azoles and amides using a nonpyrophoric cyclopropylbismuth reagent, catalyzed by copper acetate. This process is notable for its application in preparing N-cyclopropyl indoles, benzimidazoles, pyrroles, and pyrazoles, showcasing the compound's ability to introduce cyclopropyl groups to nitrogen-containing rings, thereby enhancing their complexity and potential biological relevance Gagnon et al., 2007.

Copper-Promoted N-Cyclopropylation

Further expanding the scope of cyclopropyl incorporation, Bénard et al. (2010) reported a copper-promoted N-cyclopropylation of anilines and amines with cyclopropylboronic acid. This method provided a straightforward approach to generate N-cyclopropyl derivatives, highlighting the effectiveness of cyclopropyl groups in modifying amines and anilines to produce compounds with potentially valuable properties for further chemical transformations Bénard et al., 2010.

Synthetic Processes of Cycloprophyl Carboxylic Acid

Yang Qiu-yan (2013) demonstrated a new process for preparing cycloprophyl carboxylic acid, starting from 2,4-dichloro-1-fluorobenzene. This process involved amination with cyclopropylamine, highlighting the cyclopropyl group's role in synthesizing complex molecules. The process is noted for its environmental friendliness and efficiency, suggesting its potential for broader application in green chemistry Yang Qiu-yan, 2013.

Enantioselective Cyclopropanation

Meazza et al. (2016) described the first enantioselective cyclopropanation of enals using benzyl chlorides, catalyzed by chiral secondary amines. This methodology allowed for the formation of formyl cyclopropane derivatives with good yields and excellent stereoselectivities, illustrating the cyclopropyl group's importance in achieving high stereocontrol in organic synthesis Meazza et al., 2016.

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N/c11-8-2-1-7(10(12)5-8)6-13-9-3-4-9/h1-2,5,9,13H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNLISSGALOLGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405966
Record name Cyclopropyl-(2,4-dichloro-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892568-95-5
Record name Cyclopropyl-(2,4-dichloro-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5.25 g (30 mmol) of 2,4-dichlorobenzaldehyde was introduced into 140 ml of methanol and, at room temperature, a solution of 1.71 g (30 mmol) of cyclopropylamine was added. The mixture as stirred at room temperature for 40 min and then 1.42 g (37.5 mmol) of NaBH4 was added in portions. After standing overnight, the solvent was removed and the residue was taken up in 2 N HCl. Two extractions with ethyl acetate were carried out. The aqueous phase was made alkaline with NaOH and again extracted twice with ethyl acetate. The organic phases were dried with MgSO4 and concentrated. The crude product obtained in this way, in the form of a slightly yellowish oil, was reacted further without further purification.
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